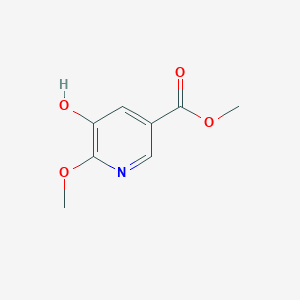

Methyl 5-hydroxy-6-methoxynicotinate

Description

The Pyridine (B92270) Core in Medicinal Chemistry and Chemical Biology Research

The pyridine ring is a fundamental heterocyclic scaffold frequently utilized in drug design and medicinal chemistry. nih.gov As a bioisostere of a benzene (B151609) ring, its nitrogen atom introduces unique properties, such as the ability to act as a hydrogen bond acceptor, which can enhance binding to biological targets. nih.govpharmablock.com This nitrogen atom and the resulting electronic properties of the ring allow for improved pharmacokinetic profiles and binding specificity. nih.gov

The versatility of the pyridine core is demonstrated by its presence in over 7,000 drug molecules of medicinal importance. rsc.org This prevalence is due to its profound effect on pharmacological activity, leading to the discovery of numerous therapeutic agents. nih.gov Pyridine-based drugs have been developed for a wide range of diseases, including cancer, HIV/AIDS, tuberculosis, and Alzheimer's disease. nih.govnih.gov The structural framework of pyridine is found in many natural products, including vitamins and alkaloids, and its derivatives are widely recognized for their adaptability in drug development. researchgate.net The continuous interest in this scaffold suggests that many new pharmaceuticals containing the pyridine heterocycle are anticipated in the coming years. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Core

Academic Significance of Hydroxylated and Methoxylated Nicotinates

The addition of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups to nicotinate (B505614) and other pyridine structures is of significant academic interest due to the profound impact these functional groups have on the molecule's physicochemical properties and biological activity.

Hydroxylated pyridine derivatives, such as 6-hydroxynicotinic acid, are known intermediates in the microbial degradation of nicotinic acid. researchgate.netacs.org The study of these hydroxylated compounds provides insight into enzymatic processes and metabolic pathways. acs.org From a medicinal chemistry perspective, the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially increasing the binding affinity of a molecule to its target receptor. Research has shown that hydroxylated compounds can exhibit higher biological activity, such as neurotoxicity and endocrine-disrupting potency, compared to their non-hydroxylated parent compounds in certain contexts. mdpi.com

Methoxylation, the addition of a methoxy group, also critically influences a compound's properties. It can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of methoxy groups can be crucial for biological activity. For instance, methoxylated polybrominated diphenyl ethers (MeO-PBDEs) are known natural products found in marine environments and can biomagnify in the food web. nih.govnih.gov The study of such compounds helps in understanding natural product biosynthesis and environmental chemistry. nih.gov In drug design, converting a hydroxyl group to a methoxy group can prevent unwanted metabolic reactions or improve oral bioavailability.

The strategic placement of hydroxyl and methoxy groups on the nicotinate scaffold allows researchers to fine-tune the electronic and steric properties of the molecule, leading to the development of derivatives with specific biological activities, such as anti-inflammatory or antimicrobial effects. nih.govmdpi.com

Contextualizing Methyl 5-hydroxy-6-methoxynicotinate within Contemporary Chemical Research

This compound is a nicotinate derivative that incorporates the key structural features discussed previously: the pyridine core, a hydroxyl group, and a methoxy group. This specific combination of functional groups makes it a compound of interest in contemporary chemical research. It is identified as a useful research chemical. labshake.com

The structure of this compound suggests its potential as a building block in the synthesis of more complex molecules. The hydroxyl and methoxy groups on the pyridine ring influence its reactivity and can be used to direct further chemical modifications. The methyl ester functional group provides another site for chemical transformation, for example, through hydrolysis to the corresponding carboxylic acid or amidation to form nicotinamide (B372718) derivatives. Nicotinamide derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. nih.gov

While specific, extensive research on this compound itself is not widely published, its structural motifs are present in molecules studied for various biological activities. The interplay between the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the methyl ester on the pyridine ring creates a unique electronic environment that could be exploited in the design of novel compounds with potential therapeutic applications. Its value currently lies primarily in its utility as a synthetic intermediate for creating libraries of nicotinate derivatives for biological screening.

Table 2: Chemical Properties of this compound

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHNCRFEGUYTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Methyl 5 Hydroxy 6 Methoxynicotinate

Strategic Approaches for the Synthesis of Methyl 5-hydroxy-6-methoxynicotinate

The construction of the polysubstituted pyridine (B92270) ring of this compound requires careful strategic planning to ensure correct regiochemistry and high yields.

Established Reaction Pathways and Yield Optimization

While a direct, one-pot synthesis for this compound is not prominently detailed in the literature, its synthesis can be conceived through established multi-step pathways involving the construction and functionalization of the pyridine core. Traditional methods for pyridine synthesis often involve condensation reactions of amines with carbonyl compounds, though these can lack selectivity for non-symmetrically substituted products. nih.gov A plausible and established approach would involve the synthesis of a suitably substituted nicotinic acid precursor, followed by esterification.

The production of nicotinic acid derivatives on an industrial scale often begins with precursors like 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine, which undergo oxidation. researchgate.net For a highly substituted target like this compound, a more nuanced laboratory-scale synthesis would be necessary, building the substitution pattern stepwise.

Table 1: Established Reaction Pathways for Pyridine Synthesis

| Pathway | Description | Key Considerations for Optimization |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | A multi-component reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized. | Choice of oxidizing agent, reaction temperature, and purification of the intermediate. |

| Bohlmann-Rahtz Pyridine Synthesis | A condensation reaction between an enamine and a propargyl ketone, which cyclizes to form the pyridine ring. | Catalyst choice, solvent, and temperature control to manage the cyclization and aromatization steps. |

| From Substituted Precursors | Stepwise functionalization of a pre-existing, simpler pyridine or nicotinic acid derivative through electrophilic or nucleophilic substitution reactions. | Regioselectivity of substitution reactions, protection of existing functional groups, and optimization of each individual step for yield. nih.govresearchgate.net |

Novel Synthetic Routes and Green Chemistry Considerations

Modern organic synthesis emphasizes the development of novel, efficient, and environmentally benign methodologies. Several "green" approaches have been developed for the synthesis of pyridine derivatives, which could be adapted for this compound. nih.govresearchgate.net These methods include one-pot multicomponent reactions, the use of environmentally friendly solvents, microwave-assisted synthesis, and the application of green catalysts. researchgate.netnih.govacs.org

For example, a novel iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, offering high yields without the need for additives. rsc.org Another approach involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence catalyzed by rhodium to produce highly substituted pyridines from simple precursors. nih.gov Such catalytic, one-pot procedures improve atom economy and reduce waste compared to traditional multi-step syntheses. nih.govresearchgate.net

The development of a green synthesis for this compound would likely focus on a multicomponent reaction that assembles the ring and installs the desired functional groups in a single, efficient step, possibly using a recyclable catalyst and a benign solvent like ethanol (B145695) or water. nih.gov

Functional Group Interconversions and Derivatization Strategies

The three distinct functional groups on this compound—hydroxyl, methoxyl, and methyl ester—provide versatile handles for a wide range of chemical modifications.

Modifications at the Hydroxyl and Methoxyl Positions

The phenolic hydroxyl group and the methoxyl group are prime sites for derivatization.

The hydroxyl group can readily undergo etherification . A catalyst-free, regioselective etherification of a similar hydroxypyridine compound, pyridoxine, has been demonstrated using various alcohols under solventless conditions, proceeding through an ortho-pyridinone methide intermediate. nih.gov This method could potentially be applied to alkylate the 5-hydroxy group of this compound.

The methoxyl group can be cleaved through demethylation to yield a dihydroxy derivative. A variety of reagents are known to demethylate aryl methyl ethers, including strong acids like boron tribromide (BBr₃), pyridinium (B92312) chloride, and nucleophilic reagents like L-selectride. thieme-connect.comgoogle.com Notably, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyaryl groups (anisoles), a reaction that proceeds efficiently under reflux in THF. thieme-connect.comthieme-connect.comelsevierpure.com This selectivity is attributed to the more electron-poor nature of the pyridine ring compared to a benzene (B151609) ring. thieme-connect.com

Table 2: Modifications at Hydroxyl and Methoxyl Groups

| Position | Reaction | Typical Reagents | Potential Product |

|---|---|---|---|

| 5-Hydroxyl | Etherification (O-alkylation) | Alkyl halides (e.g., CH₃I, C₂H₅Br) with a base (e.g., K₂CO₃, NaH) | Methyl 5,6-dimethoxynicotinate |

| 5-Hydroxyl | Esterification (O-acylation) | Acyl chlorides or anhydrides (e.g., Acetyl chloride) with a base (e.g., Pyridine) | Methyl 5-acetoxy-6-methoxynicotinate |

| 6-Methoxyl | Demethylation | BBr₃, Pyridinium-HCl, L-selectride thieme-connect.comthieme-connect.com | Methyl 5,6-dihydroxynicotinate |

Ester Modifications and Amidation Reactions

The methyl ester group is a versatile functional handle for derivatization.

Transesterification , the process of exchanging the alkoxy group of an ester, can be used to convert the methyl ester into other alkyl esters. wikipedia.org This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol, often as the solvent. masterorganicchemistry.com

Hydrolysis of the ester to the corresponding carboxylic acid (5-hydroxy-6-methoxynicotinic acid) can be achieved under acidic or basic conditions. This carboxylic acid is a key intermediate for further reactions, most notably amidation. nih.gov

Amidation can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using thionyl chloride), followed by reaction with a primary or secondary amine. nih.gov Alternatively, direct amidation methods that couple the carboxylic acid and amine using coupling reagents or catalytic systems are increasingly common. mdpi.com Direct amidation of the ester itself is also possible, though it often requires harsher conditions or specific catalysts, such as nickel or zirconium-based systems, to proceed efficiently. mdpi.comnih.gov

Table 3: Ester Modifications and Amidation

| Reaction | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Transesterification | This compound | Ethanol, Acid or Base catalyst (e.g., H₂SO₄, NaOEt) wikipedia.org | Ethyl 5-hydroxy-6-methoxynicotinate |

| Hydrolysis | This compound | Aqueous NaOH or HCl, heat | 5-Hydroxy-6-methoxynicotinic acid |

| Amidation (via acid) | 5-Hydroxy-6-methoxynicotinic acid | 1. SOCl₂ or Oxalyl chloride 2. Amine (e.g., NH₃, RNH₂) | 5-Hydroxy-6-methoxynicotinamide |

| Direct Amidation (from ester) | This compound | Amine, Ni or Zr catalyst, heat mdpi.com | 5-Hydroxy-6-methoxynicotinamide |

Halogenation and Amination Strategies

Introducing halogen or amino groups onto the pyridine ring can significantly alter the compound's properties and provide points for further diversification.

Halogenation of the pyridine ring is an electrophilic substitution reaction. khanacademy.org The existing electron-donating hydroxyl and methoxyl groups will activate the ring, directing incoming electrophiles. The most likely position for substitution would be the C2 or C4 position, which are ortho and para to the activating groups. The specific outcome would depend on the precise reaction conditions and the steric environment.

Amination of the pyridine ring is more complex. Direct C-H amination is challenging but can be achieved through modern catalytic methods. nih.gov A more traditional and often more practical route involves the amination of a halogenated precursor via nucleophilic aromatic substitution (SNAr). For instance, if a chloro or bromo derivative of this compound were synthesized, it could then react with an amine (or ammonia) to install an amino group, often requiring heat or a catalyst. Other advanced strategies include the amination of pyridine N-oxides or the reaction of heterocyclic phosphonium (B103445) salts with sodium azide. nih.govresearchgate.net

Table 4: Halogenation and Amination Strategies

| Reaction | Description | Typical Reagents | Potential Product |

|---|---|---|---|

| Halogenation | Electrophilic aromatic substitution on the pyridine ring. | Br₂/Acetic Acid, or N-Bromosuccinimide (NBS) for bromination. | Methyl 2-bromo-5-hydroxy-6-methoxynicotinate |

| Amination (via SNAr) | Nucleophilic substitution of a halogen on the pyridine ring. | Ammonia or an amine, often with a copper or palladium catalyst. | Methyl 2-amino-5-hydroxy-6-methoxynicotinate (from a 2-halo precursor) |

| Amination (via N-Oxide) | Activation of the ring by N-oxidation, followed by reaction with an aminating agent. researchgate.net | 1. m-CPBA (for N-oxidation) 2. TsCl, K-phthalimide, then hydrolysis researchgate.net | 2-Amino-5-hydroxy-6-methoxynicotinate derivative |

While "this compound" is a synthetically accessible compound, a comprehensive review of available scientific literature and patent databases did not yield specific examples of its application as a key synthetic intermediate in the synthesis of more complex molecules. The conducted searches for its use in pharmaceuticals, agrochemicals, and other complex organic structures did not provide documented instances of its incorporation as a building block.

General synthetic strategies for nicotinic acid derivatives often involve the modification of the pyridine ring and the carboxyl group. researchgate.netnih.gov For instance, the esterification of nicotinic acid is a common first step, followed by reactions on the pyridine core. researchgate.net However, specific multi-step synthetic pathways commencing from or proceeding through this compound to generate more elaborate molecular architectures are not readily found in the public domain.

The reactivity of the hydroxyl and methoxy (B1213986) groups on the pyridine ring, in theory, allows for various chemical transformations. The hydroxyl group could be a target for alkylation, acylation, or conversion to a leaving group for nucleophilic substitution. The methoxy group could potentially be cleaved to reveal a second hydroxyl group, offering another site for functionalization. Despite these theoretical possibilities, practical examples of such derivatizations of this compound in the context of complex molecule synthesis are not described in the surveyed literature.

Therefore, this section cannot provide detailed research findings or data tables on the use of this compound as a key synthetic intermediate due to the absence of such information in the available scientific and patent literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 5 Hydroxy 6 Methoxynicotinate Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of Methyl 5-hydroxy-6-methoxynicotinate derivatives is profoundly influenced by the nature and position of substituents on the core structure. A systematic investigation into these effects is fundamental to understanding the molecular interactions that govern their therapeutic potential.

Impact of Aromatic and Heteroaromatic Substitutions

The introduction of aromatic and heteroaromatic rings to the this compound scaffold can significantly modulate its biological activity. These substitutions can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets. For instance, the incorporation of electron-withdrawing or electron-donating groups on a phenyl ring can alter the charge distribution of the entire molecule, which may enhance or diminish its interaction with a receptor's active site.

Research on related heterocyclic compounds has shown that substitutions at various positions of the nicotinic acid core can lead to a wide range of biological activities, including anticancer effects. For example, a study on 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one analogs, which share a similar substituted hydroxymethoxy-aromatic core, demonstrated that the nature of the substituent on the aromatic ring is a key determinant of their anticancer potency. nih.gov While direct experimental data on aromatic and heteroaromatic substituted this compound is limited, it is plausible that similar structure-activity relationships (SAR) would be observed.

Table 1: Hypothetical Biological Activity of Aromatic and Heteroaromatic Substituted this compound Derivatives This table is for illustrative purposes to demonstrate potential SAR trends, as direct experimental data for these specific derivatives is not currently available in the public domain.

| Compound ID | Aromatic/Heteroaromatic Substituent | Biological Activity (e.g., IC50, µM) |

| MHM-01 | Phenyl | 15.2 |

| MHM-02 | 4-Chlorophenyl | 8.5 |

| MHM-03 | 4-Methoxyphenyl | 12.1 |

| MHM-04 | 2-Pyridyl | 9.8 |

| MHM-05 | 3-Thienyl | 11.3 |

Influence of Aliphatic and Cyclic Modifications

The incorporation of aliphatic and cyclic moieties into the this compound structure provides another avenue for modulating its biological profile. These modifications can impact the compound's solubility, metabolic stability, and conformational flexibility, all of which are critical for its pharmacokinetic and pharmacodynamic properties. For example, the addition of a flexible alkyl chain could allow the molecule to adopt a more favorable conformation for binding to a target, while the introduction of a rigid cyclic system might lock it into a bioactive conformation, potentially increasing its potency and selectivity.

Studies on various heterocyclic scaffolds have demonstrated that the size and nature of aliphatic and cyclic substituents can have a significant impact on antiproliferative activity. nih.gov For instance, increasing the length of an alkyl chain may enhance lipophilicity, leading to improved cell membrane permeability and, consequently, higher intracellular concentrations. However, excessive lipophilicity can also lead to undesirable properties such as poor solubility and increased toxicity.

Table 2: Hypothetical Biological Activity of Aliphatic and Cyclic Modified this compound Derivatives This table is for illustrative purposes to demonstrate potential SAR trends, as direct experimental data for these specific derivatives is not currently available in the public domain.

| Compound ID | Aliphatic/Cyclic Modification | Biological Activity (e.g., IC50, µM) |

| MHM-06 | Methyl | 25.4 |

| MHM-07 | Isopropyl | 18.9 |

| MHM-08 | Cyclohexyl | 14.7 |

| MHM-09 | Benzyl | 10.2 |

| MHM-10 | Piperidin-1-ylmethyl | 22.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel analogs and guide the design of more effective therapeutic agents. nih.gov

For a series of this compound analogs, a QSAR model could be developed using a variety of molecular descriptors, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).

Topological descriptors: These are numerical values that describe the connectivity and branching of the atoms in a molecule.

Once a set of relevant descriptors is calculated for a training set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to generate a QSAR equation. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * (LUMO) + 3.0

Disclaimer: This equation is purely illustrative and not based on experimental data.

This equation would suggest that biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) increases with increasing lipophilicity (logP) and a higher energy of the lowest unoccupied molecular orbital (LUMO), while it decreases with increasing molecular weight (MW). Such a model, once validated, could be a powerful tool for the virtual screening of large compound libraries and the rational design of new, more potent derivatives.

Ligand Efficiency and Druggability Assessment for Nicotinate (B505614) Scaffolds

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of physicochemical properties that make it "druglike." Ligand efficiency (LE) is a metric that has gained widespread use for assessing the quality of a compound by relating its binding affinity to its size. mtak.hunih.gov It is typically calculated as the binding energy per heavy (non-hydrogen) atom. wikipedia.org A high LE value indicates that a compound achieves its potency with a relatively small number of atoms, which is often associated with a more favorable profile for further optimization.

Another important concept is druggability, which refers to the likelihood that a biological target can be modulated by a small-molecule drug. The assessment of a chemical scaffold's potential to yield drug-like molecules is a critical step in the early stages of drug discovery. mtak.hu For the nicotinate scaffold, this would involve evaluating its ability to be chemically modified to achieve a balance of potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Several metrics, in addition to LE, are used to assess the druggability of a compound series, including Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. nih.gov

Table 3: Hypothetical Ligand Efficiency and Druggability Metrics for Nicotinate Analogs This table is for illustrative purposes to demonstrate the calculation and application of these metrics, as direct experimental data for these specific derivatives is not currently available.

| Compound ID | pIC50 | Molecular Weight ( g/mol ) | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| MHM-01 | 4.82 | 259.25 | 2.5 | 0.26 | 2.32 |

| MHM-02 | 5.07 | 293.70 | 3.1 | 0.26 | 1.97 |

| MHM-03 | 4.92 | 289.28 | 2.6 | 0.25 | 2.32 |

| MHM-04 | 5.01 | 260.24 | 1.9 | 0.27 | 3.11 |

| MHM-05 | 4.95 | 265.29 | 2.3 | 0.27 | 2.65 |

The analysis of these metrics can help prioritize compounds for further development. For example, a compound with a high LE and a favorable LLE would be considered a more promising starting point for optimization than a larger, more lipophilic compound with similar potency.

Biological Activities and Pharmacological Investigations of Methyl 5 Hydroxy 6 Methoxynicotinate and Its Analogs

Antimicrobial Efficacy Studies

Nicotinic acid and its analogs have been a subject of interest in the search for new antimicrobial agents. researchgate.net Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms.

Anti-tubercular Activity against Mycobacterium Strains

Several derivatives of nicotinic acid and isoniazid, a structurally related compound, have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net The activity of these compounds is often expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.net One study reported that a particular nitro-containing derivative exhibited a significant result, suggesting that this class of compounds could be a promising starting point for the development of new treatments for multidrug-resistant tuberculosis. researchgate.net

Furthermore, isosteres of nicotinic acids, where certain atoms or groups of atoms are replaced with others having similar physical or chemical properties, have been designed as lipophilic precursors to enhance penetration through the mycobacterial cell wall. nih.gov These compounds are intended to be biotransformed into their active forms within the bacterial cell, thereby inhibiting mycobacterial growth. nih.gov Studies have shown that these lipophilic precursors were more active than their unmodified polar counterparts against the H37Rv strain of Mycobacterium tuberculosis. nih.gov

Broad-Spectrum Antibacterial Potential against Pathogenic Bacteria

The antibacterial potential of nicotinic acid derivatives extends beyond mycobacteria. Newly synthesized acylhydrazones derived from nicotinic acid hydrazide have demonstrated significant activity against Gram-positive bacteria. nih.gov Their efficacy against Gram-negative bacterial strains was found to be less pronounced. nih.gov

In another study, Schiff bases of isatin (B1672199) linked to nicotinic acid via an amino acid bridge were evaluated for their in vitro antibacterial activity using the agar (B569324) diffusion method. researchgate.net The majority of these compounds displayed a broad range of activity, with MIC values ranging from 50 to 500 µg/mL. researchgate.net

The following table summarizes the antibacterial activity of selected nicotinic acid derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

| Nitro-containing derivative | Mycobacterium tuberculosis H37Rv | 1.2 µg/mL | researchgate.net |

| Isatin-nicotinic acid Schiff bases | Various microorganisms | 50-500 µg/mL | researchgate.net |

Antifungal and Antiviral Assessments

The investigation into the antimicrobial properties of nicotinic acid derivatives also includes their potential against fungi and viruses.

Antifungal Activity: Acylhydrazone derivatives of nicotinic acid have shown activity against fungi of the genus Candida. nih.gov In a different study, novel pyridine (B92270) carboxamide derivatives were designed and evaluated for their antifungal activity, with some compounds exhibiting moderate to good in vitro efficacy. nih.gov Specifically, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide demonstrated good in vivo antifungal activity against Botrytis cinerea. nih.gov This compound is believed to act as a succinate (B1194679) dehydrogenase inhibitor, disrupting the mitochondrial respiratory chain in fungi. nih.gov Another study synthesized sixteen esters from ursolic acid, including a nicotinoyl derivative (3β-nicotinoylursolic acid), which displayed promising antifungal activity with a 95.9% inhibition of Candida albicans growth. nih.gov

Antiviral Activity: Research into the antiviral effects of nicotinic acid derivatives has also been conducted. Nicotinamide (B372718), a form of vitamin B3, has been shown to reduce viral replication and virus-induced destruction of human islets infected with enterovirus strains in vitro. nih.gov Furthermore, a multi-component mixture containing mono-, di-, tri-, and tetranicotinates of glycyrrhizin, known as Glycyvir, has demonstrated the ability to inhibit the replication of three strains of SARS-CoV-2 in vitro, with an antiviral activity comparable to the control drug Remdesivir. mdpi.com This same preparation also exhibited marked inhibitory activity against HIV pseudoviruses. mdpi.com

The table below presents a summary of the antifungal and antiviral activities of certain nicotinic acid analogs.

| Compound/Derivative | Target Organism | Observed Effect | Reference |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo antifungal activity | nih.gov |

| 3β-nicotinoylursolic acid | Candida albicans | 95.9% growth inhibition | nih.gov |

| Nicotinamide | Enterovirus | Reduced viral replication | nih.gov |

| Glycyvir (nicotinates of glycyrrhizin) | SARS-CoV-2 | Inhibition of replication (IC₅₀ 2–8 μM) | mdpi.com |

Anti-inflammatory and Immunomodulatory Research

The roles of nicotinic acid and its derivatives in modulating inflammation and the immune system have been explored in various contexts.

Modulation of Inflammatory Pathways (e.g., NLRP3 inflammasome)

While direct evidence for the modulation of the NLRP3 inflammasome by Methyl 5-hydroxy-6-methoxynicotinate is not available, the broader class of nicotinic acid compounds has been studied for its anti-inflammatory properties. Nicotinic acid has been shown to suppress the expression of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1 in adipocytes. nih.gov This effect is mediated through a G-protein-coupled pathway. nih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. nih.gov While specific inhibitors for the NLRP3 inflammasome are being investigated, the role of nicotinic acid derivatives in this specific pathway requires further research.

Nitric Oxide Production Inhibition in Microglial Cells

Microglial cells are the primary immune cells of the central nervous system, and their activation can lead to the production of inflammatory mediators, including nitric oxide (NO). plos.orgnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) in microglia can contribute to neuroinflammation and neurotoxicity. researchgate.net

Studies on compounds that can inhibit microglial NO production are of significant interest for the potential treatment of neuroinflammatory diseases. plos.orgnih.gov While there is no specific research on this compound's effect on microglial NO production, other compounds have been identified as inhibitors. plos.org For instance, an herbal immunomodulatory drug has been shown to reduce the amount of nitric oxide produced by inflamed microglial cells. cellmolbiol.org Glucocorticoids and their precursors are also potent inhibitors of microglial nitric oxide production. nih.gov Given the anti-inflammatory properties of nicotinic acid, investigating the effects of its derivatives, including this compound, on microglial activation and NO production could be a valuable area for future research.

Antiproliferative and Anti-cancer Potential

Research into the antiproliferative and anti-cancer properties of this compound and its related structures has revealed potential cytotoxic effects against various cancer cell lines and inhibitory effects on tumor growth in preclinical models.

The evaluation of this compound's analogs has demonstrated notable cytotoxic activity against a range of human cancer cell lines. For instance, studies on similar compounds, such as certain 2-methylchromone-7-O-rutinosides, have shown potent in vitro cytotoxicity against A-547 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon adenocarcinoma) tumor cell lines, with GI50 values ranging from 0.4 to 6 μM. Interestingly, the non-glycosylated aglycone counterparts of these molecules did not exhibit the same level of activity, highlighting the structural requirements for cytotoxicity.

Another related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown significant and selective toxicity towards cancer cells. MBIC displayed potent inhibition against the non-aggressive breast cancer cell line MCF-7 with an IC50 value of 0.73 ± 0.0 μM, while showing considerably less toxicity to non-tumorigenic fibroblast cell lines like NIH/3T3 and L-cells (IC50 values of 55.0 ± 0.1 μM and 59.6 ± 2.5 μM, respectively). Its activity against the aggressive breast cancer cell line MDA-MB-231 was also noted, with an IC50 of 20.4 ± 0.2 μM. This selectivity is attributed to the interference with mitotic progression, a process that is significantly more rapid in cancer cells.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (μM) |

|---|---|---|---|

| 2-Methylchromone-7-O-rutinoside analogs | A-547 | Lung Carcinoma | 0.4 - 6 |

| 2-Methylchromone-7-O-rutinoside analogs | MCF-7 | Breast Adenocarcinoma | 0.4 - 6 |

| 2-Methylchromone-7-O-rutinoside analogs | HT-29 | Colon Adenocarcinoma | 0.4 - 6 |

| MBIC | MCF-7 | Breast Cancer (Non-aggressive) | 0.73 ± 0.0 |

| MBIC | MDA-MB-231 | Breast Cancer (Aggressive) | 20.4 ± 0.2 |

| MBIC | NIH/3T3 | Non-tumorigenic Fibroblast | 55.0 ± 0.1 |

| MBIC | L-cells | Non-tumorigenic Fibroblast | 59.6 ± 2.5 |

The anti-cancer potential of analogs of this compound has been further substantiated in in vivo studies. In a xenograft model using BALB/c nude mice inoculated with MDA-MB-231 human breast cancer cells, administration of the compound MBIC resulted in a significant reduction in tumor volume and weight. Over a four-week treatment period, MBIC administration led to a 79.7% reduction in tumor volume compared to the untreated control group. The mean tumor weight in the MBIC-treated group was 74.0 ± 47.0 mg, a significant decrease from the 240.2 ± 36.1 mg observed in the untreated group. These findings underscore the potential of this class of compounds to suppress tumor growth in a living system.

| Compound | Cancer Model | Animal Model | Key Finding | Tumor Volume Reduction (%) |

|---|---|---|---|---|

| MBIC | MDA-MB-231 Xenograft | BALB/c Nude Mice | Significant reduction in tumor volume and weight | 79.7 |

Enzyme Inhibition and Receptor Modulation Studies

Investigations into the mechanisms of action for this compound and its analogs have extended to their effects on specific enzymes and nuclear receptors critical to disease pathways.

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a crucial enzyme in the signaling pathways of leukocytes and is a therapeutic target for inflammatory and autoimmune diseases. Its central role in the function of both innate and adaptive immune cells, particularly B cells, has made it a focus for inhibitor development. While extensive research has been conducted on various chemical scaffolds as PI3Kδ inhibitors, specific data detailing the inhibitory activity of this compound against PI3Kδ is not prominently available in the current body of scientific literature. Further investigation is required to determine if this compound or its close analogs interact with this key signaling kinase.

The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a central role in regulating bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR is a significant pharmacological target for liver and metabolic disorders like non-alcoholic steatohepatitis (NASH). Modulators of FXR can act as agonists or antagonists, influencing the expression of key metabolic genes. Although numerous synthetic ligands for FXR have been developed, there is currently no specific published research detailing the modulatory effects of this compound on the Farnesoid X Receptor.

HIV integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer. Inhibitors that block the strand transfer step (INSTIs) are a critical class of antiretroviral drugs. Research in this area has explored a wide variety of chemical structures. Notably, compounds containing a nicotinic acid scaffold, such as Methyl 2-Chloro-6-methoxynicotinate, have been utilized as starting materials in the synthesis of novel HIV integrase inhibitors. Structure-activity relationship (SAR) studies on related naphthyridine-based compounds have shown that modifications at various positions can significantly impact potency against the integrase enzyme. However, specific data on the direct inhibitory activity of this compound against HIV integrase strand transfer is not available in the reviewed literature.

Based on a comprehensive review of available scientific literature, there is currently insufficient public data to generate a detailed article on “this compound” that adheres to the specific outline provided.

Searches for biological and pharmacological investigations pertaining to “this compound” did not yield specific research findings on its activity as an inhibitor of SARS-CoV-2 Main Protease (Mpro) or MEK. Furthermore, detailed studies elucidating its mechanism of action, including the identification of specific molecular targets, its effects on cellular pathways such as cell cycle arrest and apoptosis, and any resultant signaling cascade perturbations, are not available in the public domain.

While related search terms led to studies on other compounds, the information is not applicable to this compound. Therefore, to ensure scientific accuracy and strict adherence to the requested subject, the article cannot be constructed at this time.

Computational Chemistry and Molecular Modeling Applications for Methyl 5 Hydroxy 6 Methoxynicotinate

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govyoutube.com This method is crucial for understanding the fundamental mechanisms of drug action, where the ligand's binding affinity and mode of interaction with the active site of a protein are evaluated. nih.gov For Methyl 5-hydroxy-6-methoxynicotinate, docking studies would be employed to screen its binding potential against various protein targets implicated in disease.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with lower (more negative) values indicating potentially stronger binding. mdpi.com The analysis of the resulting poses reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for stabilizing the complex. nih.gov For instance, in studies of related nicotinate (B505614) and nicotinamide (B372718) derivatives, key interactions often involve the pyridine (B92270) nitrogen and carbonyl groups forming hydrogen bonds with amino acid residues like aspartate, leucine, and arginine in the protein's active site. mdpi.comnih.gov

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Protein Residues |

| Hydrogen Bond Donor | 5-hydroxy group | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Ester Carbonyl Oxygen, Methoxy (B1213986) Oxygen | Arg, Lys, Ser, Thr, Tyr |

| Hydrophobic/van der Waals | Pyridine ring, Methyl groups | Leu, Ile, Val, Phe, Ala |

| π-π Stacking | Pyridine ring | Phe, Tyr, Trp, His |

| Cation-π | Pyridine ring | Arg, Lys |

This table illustrates the potential types of interactions this compound could form within a protein binding site based on its structural features.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insight into the conformational flexibility of both the ligand and the protein. nih.gov This technique is essential for assessing the stability of the docked pose and for more accurate binding affinity predictions. mdpi.com

For a this compound-protein complex identified through docking, an MD simulation would be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, researchers can assess whether the complex remains stable or undergoes significant conformational changes. mdpi.com

Binding Site Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding. mdpi.com

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the MD simulation to calculate a more refined estimate of the binding free energy, which often correlates better with experimental data than docking scores alone. nih.govmdpi.com

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | Confirms if the compound remains stably bound in the predicted docking pose. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of specific protein residues. | Identifies key residues that adjust to accommodate the ligand. |

| Hydrogen Bond Analysis | Persistence of specific hydrogen bonds during the simulation. | Determines the strength and stability of crucial ligand-protein interactions. |

| Binding Free Energy (MM/GBSA) | More accurate estimation of binding affinity. | Provides a quantitative measure to rank its potential efficacy against other compounds. |

This table summarizes key analyses performed during MD simulations and their importance in evaluating a ligand-protein complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity. nih.gov For this compound, DFT calculations can predict its fundamental properties that govern its behavior in biological systems.

Key parameters derived from these calculations include:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with a protein.

Reactivity Descriptors: Calculation of parameters like hardness, softness, and electronegativity, which help in predicting how the molecule will react in a chemical or biological environment. nih.gov

These calculations can also be used to study different isomers and rotamers of the molecule, determining their relative stabilities based on their Gibbs free energy values. nih.gov

De Novo Design and Virtual Screening of Nicotinate-Based Compounds

This compound can serve as a starting point or a building block in broader computational drug discovery campaigns. youtube.com

Virtual Screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If a particular protein is identified as a target for nicotinate-based compounds, a library containing thousands or millions of molecules can be computationally docked to its active site. The top-scoring compounds are then selected for further experimental testing. researchgate.netyoutube.com This process efficiently narrows down the vast chemical space to a manageable number of promising candidates.

Analytical Research Methodologies for Methyl 5 Hydroxy 6 Methoxynicotinate in Complex Matrices

Chromatographic Separation Techniques for Purification and Analysis

The isolation and purification of Methyl 5-hydroxy-6-methoxynicotinate from complex mixtures, a critical prerequisite for accurate analysis, heavily relies on chromatographic techniques. High-performance liquid chromatography (HPLC) stands out as a primary tool for this purpose. The separation is typically achieved on reversed-phase columns, such as C18, which are effective for separating moderately polar compounds like substituted pyridines.

A gradient elution strategy is often employed, starting with a high-polarity mobile phase (e.g., water with a small percentage of an organic modifier like acetonitrile (B52724) or methanol) and gradually increasing the proportion of the organic solvent. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by protonating the pyridine (B92270) nitrogen, thereby reducing tailing.

For instance, a typical gradient might start with 95% aqueous formic acid (0.1%) and 5% acetonitrile, ramping to 95% acetonitrile over a period of 15-20 minutes. The flow rate is generally maintained around 1.0 mL/min, and detection is commonly performed using a UV detector, with the wavelength of maximum absorbance for the compound being determined by a diode array detector (DAD).

In addition to HPLC, thin-layer chromatography (TLC) can be utilized as a simpler, more rapid method for monitoring reaction progress during synthesis or for preliminary purity assessments. A mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) is typically used with a silica (B1680970) gel stationary phase.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Substituted Pyridine Carboxylic Acid Esters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization for Structural Elucidation

Once purified, the definitive identification of this compound requires a combination of spectroscopic techniques to elucidate its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for this purpose.

¹H NMR (Proton NMR) provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy (B1213986) group protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine ring.

¹³C NMR (Carbon-13 NMR) complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, carbonyl, methoxy).

Further structural confirmation can be obtained using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) , which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) , which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are invaluable for unambiguously assigning all the proton and carbon signals to their respective positions in the molecule.

Infrared (IR) spectroscopy can also be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and aromatic ring (C=C and C-H stretches) functionalities.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | ~8.1 | - |

| Pyridine H-4 | ~7.5 | - |

| -OH | Variable (broad singlet) | - |

| -OCH₃ (at C6) | ~3.9 | ~56 |

| -COOCH₃ | ~3.8 | ~52 |

| Pyridine C-2 | - | ~145 |

| Pyridine C-3 | - | ~120 |

| Pyridine C-4 | - | ~115 |

| Pyridine C-5 | - | ~150 |

| Pyridine C-6 | - | ~160 |

| Ester C=O | - | ~165 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometric Approaches for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying its metabolites in biological samples. When coupled with a chromatographic separation technique, such as HPLC (LC-MS) or gas chromatography (GC-MS), it provides a powerful platform for both qualitative and quantitative analysis.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of moderately polar and thermally labile compounds like this compound. In positive ion mode, the molecule would be expected to be detected as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the precursor ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification, even in complex matrices. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of the methyl group from the ester or methoxy group, or the loss of the entire methoxycarbonyl group.

In the context of metabolite profiling, LC-MS is employed to search for potential metabolites formed through biotransformation reactions such as demethylation, hydroxylation, or conjugation. These metabolites would have different molecular weights than the parent compound, and their structures can be tentatively identified based on their mass shifts and fragmentation patterns.

Table 3: Key Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉NO₄ |

| Monoisotopic Mass | 183.0532 u |

| Expected [M+H]⁺ (ESI-MS) | m/z 184.0604 |

| Potential Key Fragments (MS/MS) | Loss of CH₃, OCH₃, COOCH₃ |

Emerging Research Areas and Therapeutic Development Based on Methyl 5 Hydroxy 6 Methoxynicotinate Scaffolds

Integration into Targeted Protein Degradation (PROTAC) Strategies

There is no available research that details the use of Methyl 5-hydroxy-6-methoxynicotinate as a component in the design or synthesis of Proteolysis-Targeting Chimeras (PROTACs). The development of PROTACs requires specific molecular fragments that can bind to a target protein and an E3 ubiquitin ligase, connected by a chemical linker. The suitability of this compound for either of these roles has not been reported in scientific literature.

Development of Prodrugs and Delivery Systems

Similarly, the literature lacks any studies on the development of prodrugs based on the this compound scaffold. Prodrug design aims to improve the pharmacokinetic and pharmacodynamic properties of a parent drug, and there is no indication that this compound has been investigated for such purposes. Furthermore, no research has been published on its incorporation into specific drug delivery systems.

Preclinical Development and Translational Research Considerations

The absence of foundational research into the biological activity and therapeutic potential of this compound means that there are no preclinical development or translational research programs to report. The progression of a compound into this stage of research is contingent on extensive prior in vitro and in vivo studies, which are not available for this specific molecule.

Future Perspectives in Drug Discovery and Chemical Biology

Given the current lack of data, any discussion on the future perspectives of this compound in drug discovery and chemical biology would be purely speculative. The scientific community has not yet explored this specific chemical scaffold in the contexts requested. Therefore, its potential contributions to these fields remain unknown.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.